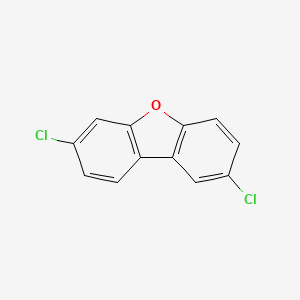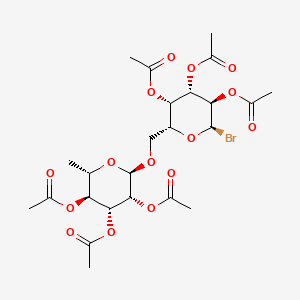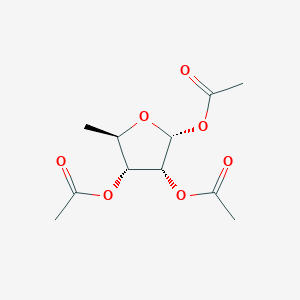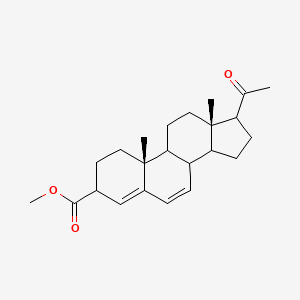![molecular formula C14H10F3NO2 B13414035 4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one CAS No. 5375-28-0](/img/structure/B13414035.png)
4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and properties It features a trifluoromethoxy group attached to an aniline moiety, which is further linked to a cyclohexa-2,5-dien-1-one ring
Preparation Methods
The synthesis of 4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 4-(trifluoromethoxy)aniline with cyclohexa-2,5-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the aniline moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one can be compared with similar compounds such as:
4-[(4-Methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one: This compound has a methoxy group instead of a trifluoromethoxy group, leading to different chemical and biological properties.
4-[(4-Dimethylaminoanilino)methylidene]cyclohexa-2,5-dien-1-one: The presence of a dimethylamino group results in distinct reactivity and applications
This detailed article provides an overview of the compound this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
5375-28-0 |
|---|---|
Molecular Formula |
C14H10F3NO2 |
Molecular Weight |
281.23 g/mol |
IUPAC Name |
4-[[4-(trifluoromethoxy)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)20-13-7-3-11(4-8-13)18-9-10-1-5-12(19)6-2-10/h1-9,19H |
InChI Key |
LTQJJAXSLNUEDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)OC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


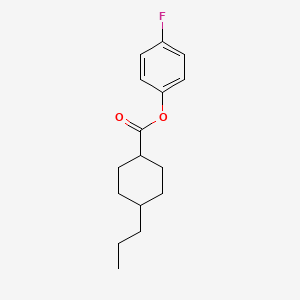
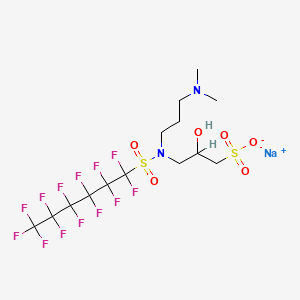

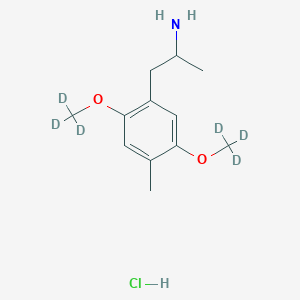
![5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide](/img/structure/B13413980.png)
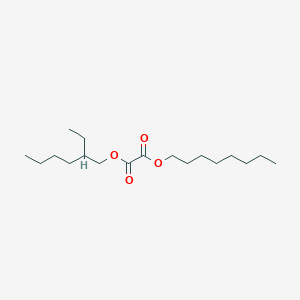
![Methyl[(oxiran-2-yl)methyl]amine](/img/structure/B13413995.png)
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt](/img/structure/B13413999.png)


